molecular formula C8H8BrF2NO B13555767 2-(2-Amino-1,1-difluoroethyl)-5-bromophenol

2-(2-Amino-1,1-difluoroethyl)-5-bromophenol

Cat. No.: B13555767
M. Wt: 252.06 g/mol
InChI Key: LMYMQUBTGJVJSO-UHFFFAOYSA-N
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Description

2-(2-Amino-1,1-difluoroethyl)-5-bromophenol is a chemical compound that features a bromine atom, a difluoroethyl group, and an amino group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-1,1-difluoroethyl)-5-bromophenol typically involves a multi-step process. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2-bromo-5-nitrophenol.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Fluorination: The amino group is then reacted with a difluoroethylating agent, such as 1,1-difluoroethane, under basic conditions to introduce the difluoroethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-1,1-difluoroethyl)-5-bromophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dehalogenated phenols.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-(2-Amino-1,1-difluoroethyl)-5-bromophenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioisostere in drug design, mimicking the effects of natural compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-(2-Amino-1,1-difluoroethyl)-5-bromophenol involves its interaction with specific molecular targets. The difluoroethyl group can mimic hydroxyl groups, allowing the compound to interact with enzymes and receptors in a manner similar to natural substrates. This bioisosteric replacement can lead to the modulation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Amino-1,1-difluoroethyl)phenol: Lacks the bromine atom, making it less reactive in substitution reactions.

    2-(2-Amino-1,1-difluoroethyl)-1H-benzimidazole-5-sulfonic acid: Contains a benzimidazole ring, offering different biological activities.

    3-(2-Amino-1,1-difluoroethyl)cyclohexanone: Features a cyclohexanone ring, leading to different chemical properties.

Uniqueness

2-(2-Amino-1,1-difluoroethyl)-5-bromophenol is unique due to the presence of both a bromine atom and a difluoroethyl group on the phenol ring

Properties

Molecular Formula

C8H8BrF2NO

Molecular Weight

252.06 g/mol

IUPAC Name

2-(2-amino-1,1-difluoroethyl)-5-bromophenol

InChI

InChI=1S/C8H8BrF2NO/c9-5-1-2-6(7(13)3-5)8(10,11)4-12/h1-3,13H,4,12H2

InChI Key

LMYMQUBTGJVJSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)O)C(CN)(F)F

Origin of Product

United States

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